4-(4-Bromobutoxy)-1-chloro-2-fluorobenzene
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Overview
Description
4-(4-Bromobutoxy)-1-chloro-2-fluorobenzene is an organic compound with the molecular formula C10H12BrClO It is a derivative of benzene, where the benzene ring is substituted with bromobutoxy, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobutoxy)-1-chloro-2-fluorobenzene typically involves the reaction of 4-bromobutanol with 1-chloro-2-fluorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond between the butoxy and benzene rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobutoxy)-1-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro and fluoro groups can be reduced under specific conditions to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
4-(4-Bromobutoxy)-1-chloro-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Bromobutoxy)-1-chloro-2-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing groups (chloro and fluoro), making it reactive towards nucleophiles. The butoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromobutoxybenzene: Lacks the chloro and fluoro substituents, making it less reactive.
1-Bromo-4-phenoxybutane: Similar structure but different substitution pattern on the benzene ring.
4-Phenoxybutyl bromide: Similar structure but lacks the chloro and fluoro groups
Uniqueness
4-(4-Bromobutoxy)-1-chloro-2-fluorobenzene is unique due to the presence of multiple substituents on the benzene ring, which impart distinct chemical reactivity and potential applications. The combination of bromobutoxy, chloro, and fluoro groups makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C10H11BrClFO |
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Molecular Weight |
281.55 g/mol |
IUPAC Name |
4-(4-bromobutoxy)-1-chloro-2-fluorobenzene |
InChI |
InChI=1S/C10H11BrClFO/c11-5-1-2-6-14-8-3-4-9(12)10(13)7-8/h3-4,7H,1-2,5-6H2 |
InChI Key |
WOHFFFZCDJPYKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCBr)F)Cl |
Origin of Product |
United States |
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